In-Depth Technical Guide: 4-Methyl-3-phenyl-2,5-oxazolidinedione (N-Phenylalanine NCA)
In-Depth Technical Guide: 4-Methyl-3-phenyl-2,5-oxazolidinedione (N-Phenylalanine NCA)
Executive Summary
4-Methyl-3-phenyl-2,5-oxazolidinedione, commonly referred to as N-phenylalanine N-carboxyanhydride (NNCA) , is a highly specialized monomer utilized in the synthesis of sequence-controlled polypeptoids[1]. Unlike traditional polypeptides, polypeptoids feature N-substituted glycine backbones, which completely eliminate hydrogen-bond-driven secondary structures[2]. This structural deviation grants the resulting polymers exceptional proteolytic stability, high solubility, and tunable pharmacokinetics, making them prime candidates for advanced drug delivery systems, antifouling coatings, and peptidomimetic therapeutics[3][4].
This whitepaper provides a comprehensive mechanistic breakdown of the physical properties, chemical reactivity, and self-validating experimental workflows required to successfully synthesize and polymerize this sterically demanding monomer.
Physicochemical Profiling
Understanding the fundamental properties of 4-Methyl-3-phenyl-2,5-oxazolidinedione is critical for maintaining its stability. N-carboxyanhydrides are notoriously sensitive to nucleophiles, particularly ambient moisture, which triggers premature ring-opening and decarboxylation into the parent amino acid[1].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 4-Methyl-3-phenyl-1,3-oxazolidine-2,5-dione |
| CAS Registry Number | 51222-12-9[5] |
| Molecular Formula | C₁₀H₉NO₃[5] |
| Molecular Weight | 191.18 g/mol [5] |
| SMILES String | CC1N(C(=O)OC1=O)C1=CC=CC=C1[5] |
| Structural Class | N-substituted N-carboxyanhydride (NNCA)[1] |
| Solubility Profile | Soluble in anhydrous THF, DMF, DCM; highly reactive with H₂O |
| Storage Requirements | Inert atmosphere (Ar/N₂), ≤ -20°C, strictly anhydrous |
Chemical Reactivity & Mechanistic Pathways
Synthesis via the Fuchs-Farthing Route
The preparation of NNCAs predominantly relies on the Fuchs-Farthing method, utilizing triphosgene as a safer, solid phosgene equivalent[1]. The reaction of N-phenylalanine with triphosgene generates a carbamoyl chloride intermediate, which subsequently undergoes intramolecular cyclization via HCl elimination to form the 2,5-oxazolidinedione ring[1].
Fuchs-Farthing synthesis workflow for 4-Methyl-3-phenyl-2,5-oxazolidinedione.
Ring-Opening Polymerization (ROP) Dynamics
The ROP of NNCAs fundamentally differs from conventional NCAs. Because the nitrogen atom is substituted (N-phenyl), the monomer lacks an N-H proton. This absolute absence of a proton precludes the "Activated Monomer Mechanism" (AMM), restricting polymerization strictly to the Normal Amine Mechanism (NAM) [1].
During NAM, a primary amine initiator attacks the less sterically hindered and more electrophilic C5 carbonyl. The ring opens to form a carbamic acid intermediate, which rapidly decarboxylates (-CO₂) to generate a propagating secondary amine[2]. However, the bulky N-phenyl group significantly reduces the nucleophilicity of this propagating center, often necessitating elevated temperatures or specialized catalysts (e.g., urea derivatives) to accelerate propagation and achieve high molecular weights[3].
Mechanism of Normal Amine Mechanism (NAM) Ring-Opening Polymerization of NNCA.
Experimental Workflows
The following protocols are designed as self-validating systems to ensure maximum yield and precise molecular control.
Protocol 1: Synthesis of 4-Methyl-3-phenyl-2,5-oxazolidinedione
Causality: Triphosgene is utilized over phosgene gas to allow for exact stoichiometric control and enhanced laboratory safety[1]. Anhydrous conditions are non-negotiable; trace moisture will hydrolyze the product back to N-phenylalanine.
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Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend N-phenylalanine (1.0 eq) in anhydrous THF (0.1 M).
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Phosgenation: Add triphosgene (0.4 eq) in a single portion. Causality: 0.4 equivalents provide 1.2 equivalents of reactive phosgene, ensuring complete conversion while minimizing excess reactive gas.
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Cyclization: Heat the suspension to 50°C.
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Validation Checkpoint: The reaction is complete when the opaque suspension transitions to a clear, homogeneous solution (typically 2–4 hours), indicating full consumption of the insoluble amino acid precursor.
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Purification: Concentrate the solution under reduced pressure to remove THF and unreacted phosgene. Transfer the crude residue to an argon-filled glovebox.
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Recrystallization: Dissolve the residue in a minimum volume of anhydrous ethyl acetate, then carefully layer with anhydrous hexane. Store at -20°C overnight to induce crystallization.
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Isolation: Filter the resulting white crystals and dry under high vacuum.
Protocol 2: Controlled ROP to Poly(N-phenylalanine)
Causality: A primary amine (e.g., benzylamine) is used to initiate the reaction, providing a defined end-group. Due to the steric bulk of the N-phenyl group, the propagating secondary amine exhibits low nucleophilicity, necessitating elevated temperatures to overcome the activation energy barrier[3].
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Initiation: Inside a glovebox, dissolve the purified 4-Methyl-3-phenyl-2,5-oxazolidinedione (1.0 M) in anhydrous DMF.
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Propagation: Rapidly inject a stock solution of benzylamine (e.g., targeting an [M]/[I] ratio of 50:1) into the monomer solution.
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Incubation: Seal the reaction vessel, remove it from the glovebox, and stir at 50°C.
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Monitoring: Withdraw 10 µL aliquots hourly for FTIR analysis.
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Validation Checkpoint: The reaction is deemed complete when the characteristic NNCA anhydride bands (~1850 cm⁻¹ and ~1780 cm⁻¹) completely disappear, serving as a real-time readout of 100% monomer conversion.
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Termination: Quench the reaction by exposing it to ambient moisture. Precipitate the polymer by dropping the DMF solution into a 10-fold excess of cold diethyl ether.
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Isolation: Centrifuge, decant the supernatant, and dry the resulting polypeptoid under vacuum.
Analytical & Validation Protocols
To guarantee structural integrity and polymer uniformity, the following analytical suite must be applied:
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Fourier-Transform Infrared Spectroscopy (FTIR):
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Monomer Validation: Confirm the presence of strong anhydride C=O stretching vibrations at ~1850 cm⁻¹ and ~1780 cm⁻¹.
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Polymer Validation: Confirm the disappearance of anhydride bands and the emergence of a strong tertiary amide C=O stretch at ~1650 cm⁻¹.
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Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
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Crucial for confirming monomer structure. Key resonances include the C4-methyl doublet at ~1.5 ppm, the C4-methine quartet at ~4.8 ppm, and the N-phenyl aromatic multiplet at 7.2–7.5 ppm.
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Gel Permeation Chromatography (GPC):
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Causality: Use DMF containing 0.1 M LiBr as the mobile phase. The addition of LiBr disrupts inter-chain interactions, preventing polymer aggregation and ensuring accurate determination of Number Average Molecular Weight ( Mn ), Weight Average Molecular Weight ( Mw ), and Dispersity (Đ).
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References
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[5] 51222-12-9 | 4-Methyl-3-phenyloxazolidine-2,5-dione – BLD Pharm 5
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[1] Synthesis and antimicrobial applications of α-peptoid polymers – PMC - NIH 1
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[3] Facile synthesis of polypeptoids bearing bulky sidechains via urea accelerated ring-opening polymerization of α-amino acid N-substituted N-carboxyanhydrides – Polymer Chemistry (RSC Publishing) 3
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[4] Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides – Langmuir (ACS Publications) 4
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Synthesis of Polypeptoids [mdpi.com]
- 3. Facile synthesis of polypeptoids bearing bulky sidechains via urea accelerated ring-opening polymerization of α-amino acid N-substituted N-carboxyanhydrides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 51222-12-9|4-Methyl-3-phenyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]
